LogP Optimization: Intermediate Lipophilicity Balances Permeability and Solubility vs. Mono-Substituted and Cyclopentyl Analogs
The target compound exhibits a computed LogP of 1.70 (ChemScene/Leyan) to 2.25 (Fluorochem, using a different algorithm), representing an intermediate lipophilicity profile. This sits between the less lipophilic mono-substituted analog 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine (LogP 1.29, ΔLogP = +0.41 to +0.96) and the more lipophilic 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine (LogP 2.07, ΔLogP = −0.37 to +0.18 depending on source) . An intermediate LogP in the 1.7–2.3 range is broadly aligned with optimal oral bioavailability guidelines (Lipinski's Rule of Five recommends LogP ≤5; optimal range for CNS drugs is 1–3), suggesting a balanced profile for both permeability and aqueous solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.70 (ChemScene/Leyan); LogP = 2.25 (Fluorochem) |
| Comparator Or Baseline | Comparator 1 (6-chloro-N4-cyclopropylpyrimidine-2,4-diamine, CAS 1158781-49-7): LogP = 1.29 (Leyan). Comparator 2 (6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, CAS 1030739-38-8): LogP = 2.07 (ChemScene). |
| Quantified Difference | Target vs. Comparator 1: ΔLogP = +0.41 to +0.96 (more lipophilic). Target vs. Comparator 2: ΔLogP = −0.37 (ChemScene) to +0.18 (Fluorochem). |
| Conditions | Computed LogP values from vendor technical datasheets; algorithmic methodology (fragment-based or atom-based) not uniformly specified across sources. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, solubility, and metabolic clearance; the intermediate LogP of the target compound offers a differentiated starting point for medicinal chemistry optimization compared to more polar (LogP 1.29) or more lipophilic (LogP 2.07) analogs available in the same chemical series.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
